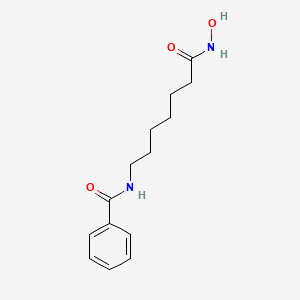
Thiourea, N-methyl-N'-(2-phenylethyl)-N-2-thiazolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PT-322 is an intermetallic compound primarily composed of platinum and lanthanum. This compound has garnered significant attention due to its exceptional catalytic properties, particularly in the field of electrocatalysis. The strong electronic interactions between platinum and lanthanum contribute to its enhanced activity and stability, making it a promising candidate for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: PT-322 can be synthesized using a novel and facile strategy that involves alloying platinum with lanthanum. The process typically includes the following steps:
Mixing: Platinum and lanthanum precursors are mixed in a specific stoichiometric ratio.
Heating: The mixture is heated to high temperatures (around 1000°C) in an inert atmosphere to facilitate alloy formation.
Cooling: The alloy is then cooled to room temperature to obtain the desired intermetallic compound.
Industrial Production Methods: In industrial settings, PT-322 is produced using advanced techniques such as metal-organic chemical deposition (MOCD). This method involves the deposition of platinum and lanthanum nanoparticles onto a support material, followed by calcination at moderate temperatures (around 350°C) in an inert gas supply .
Chemical Reactions Analysis
Types of Reactions: PT-322 undergoes various chemical reactions, including:
Oxidation: PT-322 can act as a catalyst for the oxygen reduction reaction (ORR), where it facilitates the reduction of oxygen molecules to water.
Reduction: It can also participate in hydrogenation reactions, where it aids in the reduction of organic compounds.
Substitution: PT-322 can undergo substitution reactions where one of its constituent elements is replaced by another metal.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen gas (O₂) and hydrogen peroxide (H₂O₂). The reaction typically occurs under acidic or alkaline conditions.
Reduction: Hydrogen gas (H₂) is commonly used as a reducing agent. The reaction is usually carried out at elevated temperatures and pressures.
Substitution: Various metal salts can be used as reagents, and the reaction conditions depend on the specific substitution desired.
Major Products Formed:
Oxidation: Water (H₂O) is the primary product formed during the oxygen reduction reaction.
Reduction: Reduced organic compounds, such as alkanes or alcohols, are the major products.
Substitution: New intermetallic compounds with different metal compositions are formed.
Scientific Research Applications
PT-322 has a wide range of scientific research applications, including:
Chemistry: PT-322 is used as a catalyst in various chemical reactions, particularly in electrocatalysis for fuel cells and batteries.
Biology: It is being explored for its potential use in biosensors and bioelectrochemical systems.
Medicine: PT-322 is being investigated for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: PT-322 is used in industrial processes such as hydrogenation, oxidation, and other catalytic reactions
Mechanism of Action
The mechanism of action of PT-322 involves its ability to facilitate electron transfer reactions. The strong electronic interactions between platinum and lanthanum enhance the compound’s catalytic activity. PT-322 primarily targets molecular oxygen and hydrogen, facilitating their reduction and oxidation, respectively. The compound’s unique electronic structure allows it to efficiently catalyze these reactions, making it highly effective in various applications .
Comparison with Similar Compounds
PT-322 can be compared with other platinum-based intermetallic compounds such as:
Platinum-Iron (Pt-Fe) Compounds: These compounds also exhibit excellent catalytic properties but may differ in terms of stability and activity.
Platinum-Cobalt (Pt-Co) Compounds: Similar to PT-322, these compounds are used in electrocatalysis but may have different electronic properties and reaction mechanisms.
Platinum-Nickel (Pt-Ni) Compounds: These compounds are known for their high catalytic activity but may have different applications compared to PT-322
Uniqueness of PT-322: PT-322 stands out due to its exceptional stability and activity, particularly in the oxygen reduction reaction. The strong electronic interactions between platinum and lanthanum contribute to its superior performance, making it a unique and valuable compound in various scientific and industrial applications .
Properties
CAS No. |
172505-87-2 |
|---|---|
Molecular Formula |
C13H15N3S2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-methyl-3-(2-phenylethyl)-1-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C13H15N3S2/c1-16(13-15-9-10-18-13)12(17)14-8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,14,17) |
InChI Key |
SZLHGPJAYQWUEP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC=CS1)C(=S)NCCC2=CC=CC=C2 |
Key on ui other cas no. |
172505-87-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(Z)-1-(4-bromophenyl)ethylideneamino]thiourea](/img/structure/B3062007.png)

![Benzonitrile, 2-amino-6-[(4-methylphenyl)thio]-](/img/structure/B3062031.png)

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B3062057.png)
![[2-(5-Ethyl-1H-indol-3-yl)-ethyl]-dimethyl-amine](/img/structure/B3062060.png)


![2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3062093.png)



